3-(2,5-Dichlorophenyl)pyrazin-2(1H)-one
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Overview
Description
3-(2,5-Dichlorophenyl)pyrazin-2(1H)-one is a chemical compound characterized by the presence of a pyrazinone ring substituted with a 2,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenyl)pyrazin-2(1H)-one typically involves the reaction of 2,5-dichlorophenylhydrazine with a suitable pyrazinone precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazinone derivatives, while substitution reactions can produce a variety of substituted pyrazinones.
Scientific Research Applications
3-(2,5-Dichlorophenyl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one
- 3-(2,6-Dichlorophenyl)pyrazin-2(1H)-one
- 3-(3,5-Dichlorophenyl)pyrazin-2(1H)-one
Uniqueness
3-(2,5-Dichlorophenyl)pyrazin-2(1H)-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs.
Properties
Molecular Formula |
C10H6Cl2N2O |
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Molecular Weight |
241.07 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H6Cl2N2O/c11-6-1-2-8(12)7(5-6)9-10(15)14-4-3-13-9/h1-5H,(H,14,15) |
InChI Key |
ZFJXQRSLWRZZPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC=CNC2=O)Cl |
Origin of Product |
United States |
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